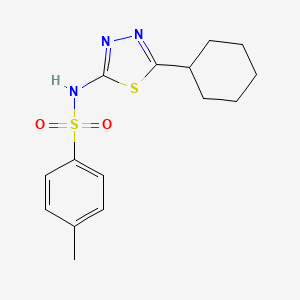![molecular formula C19H20N2O2 B5794547 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the quinazoline family and has been studied extensively for its biological effects.
作用機序
The mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been proposed that 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone exerts its biological effects through various pathways. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative diseases. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that can be easily synthesized and purified. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is also stable and can be stored for long periods of time. However, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has low solubility in water, which can make it difficult to administer in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase yield and purity. Another direction is to improve the bioavailability of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.
合成法
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized to increase yield and purity.
科学的研究の応用
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)18(15(13)3)23-11-10-21-12-20-17-7-5-4-6-16(17)19(21)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMXWDIJBHPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)
![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)
